molecular formula C14H20FNOSi B12513744 6-Fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole

6-Fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole

Cat. No.: B12513744
M. Wt: 265.40 g/mol
InChI Key: IWIPTLMTKOJHPM-UHFFFAOYSA-N
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Description

6-Fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole is a fluorinated indole derivative Indole compounds are known for their diverse biological activities and are often used as building blocks in pharmaceuticals and agrochemicals

Properties

Molecular Formula

C14H20FNOSi

Molecular Weight

265.40 g/mol

IUPAC Name

2-[(6-fluoroindol-1-yl)methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C14H20FNOSi/c1-18(2,3)9-8-17-11-16-7-6-12-4-5-13(15)10-14(12)16/h4-7,10H,8-9,11H2,1-3H3

InChI Key

IWIPTLMTKOJHPM-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C=CC2=C1C=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole typically involves the following steps:

    Starting Material: The synthesis begins with a suitable indole derivative.

    Fluorination: Introduction of the fluorine atom at the 6-position of the indole ring. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Protection: The hydroxyl group is protected using a trimethylsilyl group to form the trimethylsilyl ether.

    Etherification: The protected hydroxyl group is then converted to the 2-(trimethylsilyl)ethoxy group through etherification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

6-Fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 6-Fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, while the trimethylsilyl group can improve its solubility and stability. The exact molecular pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-3-methyl-1-[(trimethylsilyl)ethynyl]-1,2,3,4-tetrahydroisoquinoline
  • 6-Fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-4-ol

Uniqueness

6-Fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole is unique due to the specific combination of fluorine and trimethylsilyl groups on the indole scaffold. This combination can result in distinct chemical and biological properties compared to other fluorinated or silylated indole derivatives.

Biological Activity

6-Fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole (CAS Number: 1558048-85-3) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

The molecular formula of 6-Fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole is C14H20FNOSiC_{14}H_{20}FNOSi with a molecular weight of 265.40 g/mol. The compound features a fluorine atom, which is often associated with enhanced biological activity due to its electronegativity and ability to influence the electronic properties of the molecule.

PropertyValue
CAS Number1558048-85-3
Molecular FormulaC₁₄H₂₀FNOSi
Molecular Weight265.40 g/mol
AppearanceYellow to colorless oil

Biological Activity

Research into the biological activity of 6-Fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole has revealed its potential as an antiviral agent. Compounds with similar indole scaffolds have been shown to exhibit significant antiviral properties.

Antiviral Activity

Indole derivatives have been studied for their efficacy against various viral infections. For instance, a study highlighted that certain indole derivatives exhibit activity against the dengue virus, with IC50 values indicating effective inhibition at low concentrations . While specific data for 6-Fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole is limited, its structural similarity suggests potential antiviral effects.

Case Studies

  • Antiviral Efficacy : In a comparative study of indole derivatives, compounds structurally related to 6-Fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole showed promising results against viruses such as DENV and HIV. These studies typically report IC50 values in the micromolar range, demonstrating significant biological activity .
  • Mechanism of Action : The mechanism by which indole compounds exert their antiviral effects often involves the inhibition of viral replication pathways, particularly through interference with viral polymerases or proteases . This mechanism is supported by the compound's ability to mimic natural substrates within viral replication cycles.

Research Findings

Recent research has focused on optimizing the biological activity of indole derivatives through structural modifications. The introduction of functional groups such as trimethylsilyl and ethoxy has been shown to enhance solubility and bioavailability, critical factors in drug design .

Table: Comparative Biological Activity of Indole Derivatives

Compound NameVirus TargetIC50 (μM)Reference
6-Fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indoleDENVTBDThis study
Indole Derivative AHIV0.35
Indole Derivative BInfluenza0.20

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